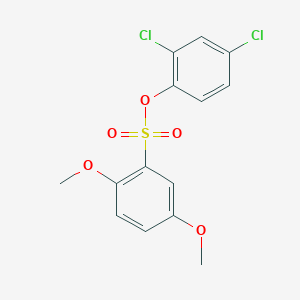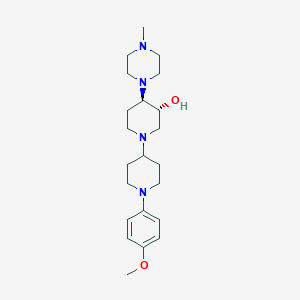![molecular formula C24H22N2O3 B5228091 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide, also known as PBP10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PBP10 belongs to the family of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is responsible for the antioxidant response in cells.
Biochemical and Physiological Effects:
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
实验室实验的优点和局限性
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to using N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for research on N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to evaluate the efficacy and safety of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide in animal models and clinical trials. Another area of interest is the development of novel derivatives of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide that exhibit improved potency and selectivity. Overall, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.
合成方法
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can be synthesized using a multi-step procedure that involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-2-aminobenzoxazole to form the desired product. The purity and yield of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can be improved by using various purification techniques such as recrystallization and column chromatography.
科学研究应用
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to protect neurons from oxidative stress and prevent neuronal cell death.
属性
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-14-28-20-11-7-17(8-12-20)23(27)25-19-9-5-18(6-10-19)24-26-21-15-16(2)4-13-22(21)29-24/h4-13,15H,3,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAZWKGFCMULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![4-(4-methoxy-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5228016.png)
![4-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5228017.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)


![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)
![2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5228089.png)

![6-[(2-anilino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(5-methyl-2-furyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5228122.png)
